N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, a butanamide backbone, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the butanamide backbone: This can be achieved through the reaction of a suitable butanoic acid derivative with an amine.
Introduction of the bromo and fluoro substituents: Halogenation reactions using bromine and fluorine sources.
Attachment of the phenylsulfonyl group: This step might involve sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amide or phenylsulfonyl groups.
Reduction: Reduction reactions could target the bromo or fluoro substituents.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated derivatives.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide
- N-(4-bromo-2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]butanamide is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromo and fluoro groups can affect its electronic properties and interactions with other molecules.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-bromo-2-fluorophenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O3S/c1-21(25(23,24)14-6-3-2-4-7-14)11-5-8-17(22)20-16-10-9-13(18)12-15(16)19/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSJOTMNLBJXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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